N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide
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Overview
Description
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a cyano group attached to a phenyl ring, which is further connected to a benz[de]anthracene moiety through a sulfanyl-acetamide linkage
Preparation Methods
The synthesis of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of the benz[de]anthracene core This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the attachment of the cyano-phenyl group through a coupling reaction, such as Suzuki coupling .
Chemical Reactions Analysis
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Scientific Research Applications
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the benz[de]anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .
Comparison with Similar Compounds
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can be compared with other similar compounds, such as:
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETIC ACID: Similar structure but with an acetic acid group instead of an acetamide group.
N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-METHYLAMINE: Similar structure but with a methylamine group instead of an acetamide group. The uniqueness of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16N2O2S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H16N2O2S/c27-14-16-5-3-6-17(13-16)28-24(29)15-31-23-12-11-19-18-7-1-2-8-20(18)26(30)22-10-4-9-21(23)25(19)22/h1-13H,15H2,(H,28,29) |
InChI Key |
WBTLLPSATGFNIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)NC5=CC=CC(=C5)C#N)C=CC=C4C2=O |
Origin of Product |
United States |
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